
(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenoxy group with two methyl substituents, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate typically involves the reaction of (S)-1-(2,6-dimethylphenoxy)propan-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and sustainability of the process by providing better control over reaction parameters and reducing waste.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include quinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate involves the release of the active amine upon hydrolysis of the carbamate group. The released amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved in these interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate: Similar structure but without the (S)-configuration.
tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate: Similar structure but with different substituents on the phenoxy group.
Uniqueness
(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the (S)-configuration can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or ®-counterparts.
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
tert-butyl N-[1-(2,6-dimethylphenoxy)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H25NO3/c1-11-8-7-9-12(2)14(11)19-10-13(3)17-15(18)20-16(4,5)6/h7-9,13H,10H2,1-6H3,(H,17,18) |
InChI Key |
CDMSVSKVLSAQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




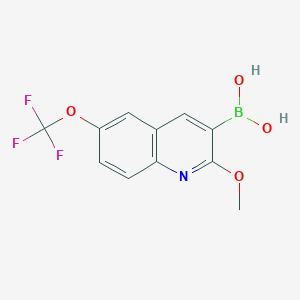
![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)
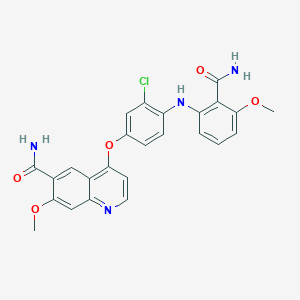
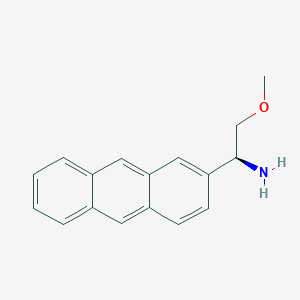
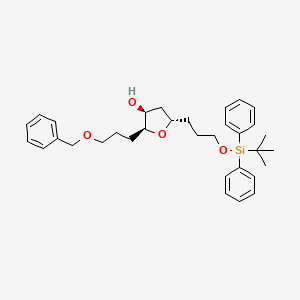


![2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate](/img/structure/B13049439.png)
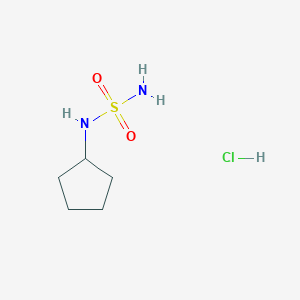
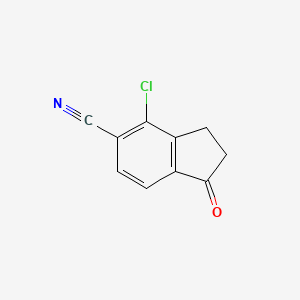
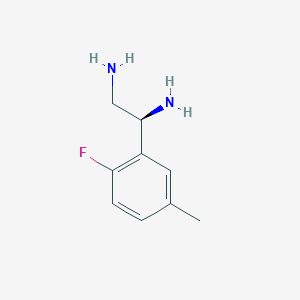
![2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13049462.png)
